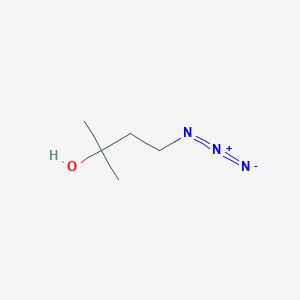
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoacetyl group attached to the second carbon of the pyridine ring and an isopropyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one typically involves the bromination of 4-isopropylpyridine followed by acetylation. One common method includes the reaction of 4-isopropylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromoacetyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine derivatives with different functional groups, and complex heterocyclic compounds .
科学的研究の応用
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Similar Compounds
2-Bromoacetylpyridine: Lacks the isopropyl group, making it less lipophilic and potentially less active in biological systems.
4-Isopropylpyridine: Lacks the bromoacetyl group, limiting its reactivity in nucleophilic substitution reactions.
2-Acetyl-4-isopropylpyridine:
Uniqueness
2-Bromo-1-(4-isopropylpyridin-2-yl)ethan-1-one is unique due to the presence of both the bromoacetyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
2-bromo-1-(4-propan-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)8-3-4-12-9(5-8)10(13)6-11/h3-5,7H,6H2,1-2H3 |
InChIキー |
XKECFGUZVPYEKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NC=C1)C(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)






![7-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B8453890.png)
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)

![6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8453914.png)
![N-[(3-Chlorophenyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B8453915.png)


